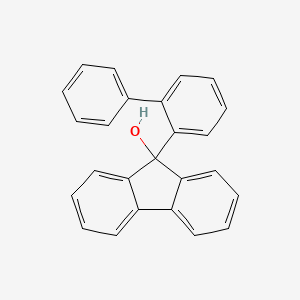
2,6-Piperazinedione, 4,4'-(1,2-ethanediyl)bis[1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two piperazinedione rings connected by an ethanediyl bridge, each substituted with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt of the compound, which is then neutralized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.
Applications De Recherche Scientifique
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] involves its interaction with specific molecular targets and pathways. For instance, it may act as a chelating agent, binding to metal ions and interfering with their biological functions . This property is particularly useful in mitigating the cardiotoxic effects of certain chemotherapeutic agents by preventing iron-mediated free radical generation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexrazoxane: A similar compound with cardioprotective properties used in conjunction with chemotherapy.
4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: Another derivative with similar structural features and applications.
Uniqueness
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is unique due to its specific substitution pattern and the presence of phenylmethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61533-54-8 |
|---|---|
Formule moléculaire |
C24H26N4O4 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-benzyl-4-[2-(4-benzyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C24H26N4O4/c29-21-15-25(16-22(30)27(21)13-19-7-3-1-4-8-19)11-12-26-17-23(31)28(24(32)18-26)14-20-9-5-2-6-10-20/h1-10H,11-18H2 |
Clé InChI |
WQWKPTVGBISXKO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CN1CCN2CC(=O)N(C(=O)C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


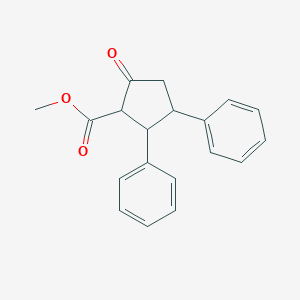


![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
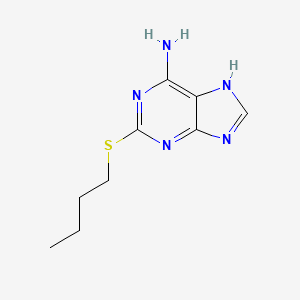
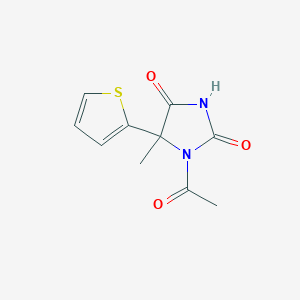
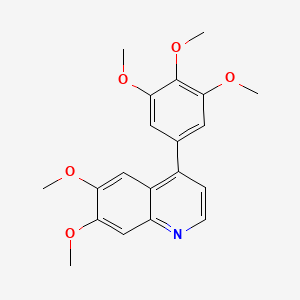
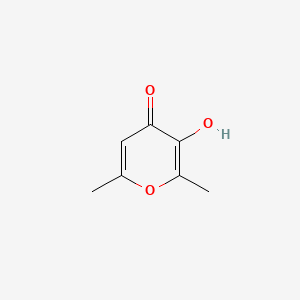
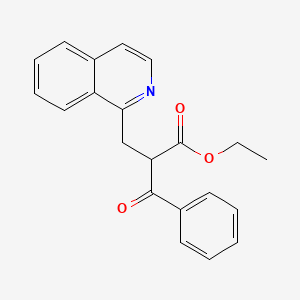
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)
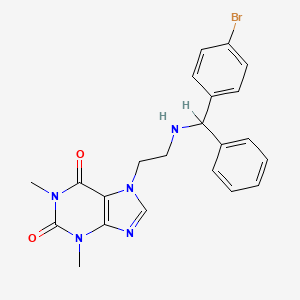

![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)
